molecular formula C13H8F2N4O3 B141073 FAMC CAS No. 127192-67-0

FAMC

Cat. No.: B141073
CAS No.: 127192-67-0
M. Wt: 306.22 g/mol
InChI Key: HHJOBSJNFNVLNR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of FAMC involves the coupling of 7-methoxycoumarin with 4,6-difluorotriazine. The reaction typically takes place in the presence of a base, such as triethylamine, and is carried out in an organic solvent like dichloromethane .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

FAMC primarily undergoes substitution reactions due to the presence of the difluorotriazinyl group. This group is highly reactive and can be substituted with various nucleophiles, such as amines .

Common Reagents and Conditions

Major Products

The major products formed from these reactions are typically derivatives of the original compound, where the difluorotriazinyl group has been substituted with a different nucleophile .

Scientific Research Applications

FAMC is widely used in scientific research due to its fluorescent properties. It is commonly employed as a fluorescent labeling reagent in biochemical assays. This compound is particularly useful in the detection and quantification of amines and other nucleophiles in various biological and chemical samples .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets FAMC apart from similar compounds is its highly reactive difluorotriazinyl group. This group enhances the compound’s ability to form covalent bonds with nucleophiles, making it a highly effective fluorescent labeling reagent .

Properties

IUPAC Name

3-[(4,6-difluoro-1,3,5-triazin-2-yl)amino]-7-methoxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2N4O3/c1-21-7-3-2-6-4-8(10(20)22-9(6)5-7)16-13-18-11(14)17-12(15)19-13/h2-5H,1H3,(H,16,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHJOBSJNFNVLNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C(=O)O2)NC3=NC(=NC(=N3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20561587
Record name 3-[(4,6-Difluoro-1,3,5-triazin-2-yl)amino]-7-methoxy-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20561587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127192-67-0
Record name 3-[(4,6-Difluoro-1,3,5-triazin-2-yl)amino]-7-methoxy-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20561587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does FAMC enable the detection of Amantadine?

A1: this compound reacts with Amantadine via nucleophilic aromatic substitution. The primary amine group of Amantadine attacks the electron-deficient carbon of the triazine ring in this compound, substituting one of the fluorine atoms. [] This derivatization forms a fluorescent compound that can be detected with high sensitivity using high-performance liquid chromatography (HPLC) with fluorescence detection. [] The method utilizes the excitation and emission wavelengths of the this compound-Amantadine derivative (Ex. 345 nm; Em. 410 nm) for sensitive quantification. []

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